molecular formula C28H30N4O4S B11283151 5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide

Cat. No.: B11283151
M. Wt: 518.6 g/mol
InChI Key: JUADOUBPZVWXFF-UHFFFAOYSA-N
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Description

The compound 5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a quinazolinone core, a structure known for its biological activity, and is further functionalized with a thiophene moiety and a dimethylphenyl group, which may enhance its chemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and safety. Additionally, the purification processes would be streamlined to ensure high purity of the final product, which is crucial for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, potentially altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with quinazolinone cores have shown various activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structure of this compound suggests potential for similar biological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique structure might impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with receptors, it might mimic or block the natural ligand, altering the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and have been studied for various biological activities.

    Thiophene-containing compounds: These compounds are known for their electronic properties and are used in materials science and pharmaceuticals.

    Dimethylphenyl derivatives: These compounds are often used in organic synthesis and drug development due to their stability and reactivity.

Uniqueness

The uniqueness of 5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination allows for diverse chemical reactions and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

5-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide

InChI

InChI=1S/C28H30N4O4S/c1-19-9-7-12-23(20(19)2)30-26(34)18-32-24-13-4-3-11-22(24)27(35)31(28(32)36)15-6-5-14-25(33)29-17-21-10-8-16-37-21/h3-4,7-13,16H,5-6,14-15,17-18H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

JUADOUBPZVWXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4)C

Origin of Product

United States

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